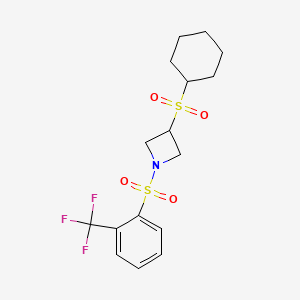

3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine” has been reported in the literature . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

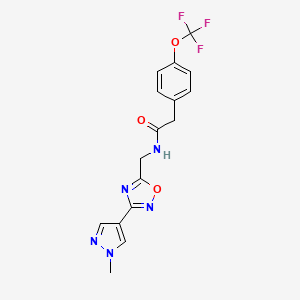

The molecular structure of “3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine” is characterized by the presence of a cyclohexylsulfonyl group and a (2-(trifluoromethyl)phenyl)sulfonyl group attached to an azetidine ring.Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone, a component of the compound, is traditionally a nucleophilic trifluoromethylating agent . It can act as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone .Aplicaciones Científicas De Investigación

Efficient Synthesis and Cyclization Reactions

An Efficient Synthesis Approach : A study highlights an efficient synthesis of azetidines, demonstrating the utility of (2-bromoethyl)sulfonium triflate in cyclizing arylglycine derivatives to azetidines. This method showcases a high-yielding, broad-scope reaction extending to oxetane synthesis, relevant for constructing four-membered ring systems such as "3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine" (Fritz et al., 2012).

Ring Expansion for Functionalized Pyrrolidines : Another research effort involves the ring expansion of 2-(α-hydroxyalkyl)azetidines, leading to 3-(chloro- or methanesulfonyloxy)pyrrolidines. This method involves a rearrangement that incorporates nucleophiles at C-3 stereospecifically, which is instrumental in the synthesis of larger heterocyclic frameworks that might include "3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine" as a precursor or analog (Durrat et al., 2008).

Applications in Multicomponent Reactions

Copper-Catalyzed Multicomponent Reactions : A significant application involves a copper-catalyzed multicomponent reaction that produces 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. This reaction showcases the compound's potential in constructing complex molecules with sulfonylimino and alkylimino groups, demonstrating its versatility in synthetic chemistry (Xu et al., 2007).

Antimicrobial Evaluation

Synthesis and Antimicrobial Evaluation : Studies have also focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moieties, aiming at antimicrobial applications. Compounds structurally related to "3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine" have been evaluated for their antibacterial and antifungal activities, suggesting the potential of such molecules in developing new antimicrobial agents (Darwish et al., 2014).

Direcciones Futuras

The future directions of “3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine” and similar compounds are promising. The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future .

Propiedades

IUPAC Name |

3-cyclohexylsulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4S2/c17-16(18,19)14-8-4-5-9-15(14)26(23,24)20-10-13(11-20)25(21,22)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGXDCWOQBDBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclohexylsulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2449581.png)

![2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2449583.png)

![(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2449584.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2449586.png)

![3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2449587.png)

![3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/structure/B2449589.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2449591.png)

![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide](/img/structure/B2449592.png)

amine](/img/structure/B2449599.png)

![8-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2449603.png)